5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide
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Overview
Description
5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with phenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site, thereby blocking substrate access. This interaction can disrupt biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure.
Benzothiazole: Contains a fused benzene ring, offering different properties.
Thiazolidine: A saturated analog with different reactivity.
Uniqueness
5-Thiazolecarboxylic acid, 2,3-dihydro-4-amino-3-phenyl-2-thioxo-, 2-phenylhydrazide is unique due to its specific functional groups and the combination of thiazole and phenylhydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
64686-94-8 |
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Molecular Formula |
C16H14N4OS2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-amino-N',3-diphenyl-2-sulfanylidene-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C16H14N4OS2/c17-14-13(15(21)19-18-11-7-3-1-4-8-11)23-16(22)20(14)12-9-5-2-6-10-12/h1-10,18H,17H2,(H,19,21) |
InChI Key |
ADQMXLVAJQXFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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